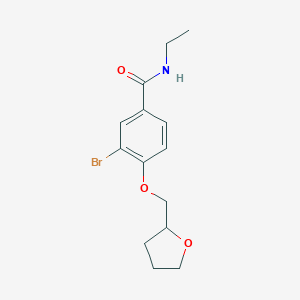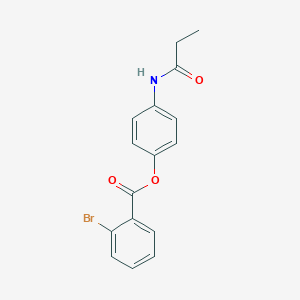![molecular formula C16H17N3O2 B268681 N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268681.png)
N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide, also known as Sunitinib, is a small molecule inhibitor that is used in the treatment of various types of cancer. It was first synthesized in the year 1996 by Pfizer, and since then, it has been extensively studied for its therapeutic potential.
Mécanisme D'action
The mechanism of action of N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide involves the inhibition of receptor tyrosine kinases. It binds to the ATP-binding site of these receptors, preventing the activation of downstream signaling pathways that are essential for cell proliferation and survival. By inhibiting these pathways, N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide are primarily related to its inhibition of receptor tyrosine kinases. By inhibiting these kinases, it can reduce the formation of new blood vessels, which is essential for the growth and spread of cancer cells. It can also induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also highly specific in its targeting of receptor tyrosine kinases, making it an effective tool for studying these pathways. However, it also has some limitations. It can be difficult to work with due to its low solubility in water, and it can also be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for the study of N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide. One area of research is the development of new formulations that can improve its solubility and bioavailability. Another area of research is the identification of new targets for this compound, which could expand its therapeutic potential. Finally, there is a need for further studies to understand the long-term effects of this compound on normal cells and tissues, as well as its potential for drug resistance.
Méthodes De Synthèse
The synthesis of N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isopropylamine to form 4-(isopropylamino)benzoic acid. This intermediate is then reacted with isonicotinoyl chloride to form the final product. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide has been extensively studied for its therapeutic potential in the treatment of various types of cancer. It is a multi-targeted inhibitor that targets several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). It has been shown to be effective in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
Propriétés
Nom du produit |
N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide |
|---|---|
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N-[4-(propan-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c1-11(2)18-15(20)12-3-5-14(6-4-12)19-16(21)13-7-9-17-10-8-13/h3-11H,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
WTLSXWLWMQQXMX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
SMILES canonique |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)
![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)

![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)


